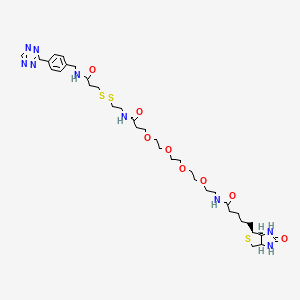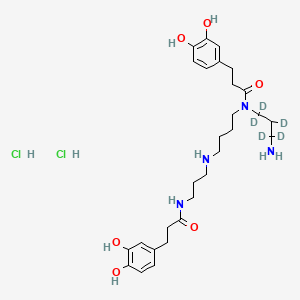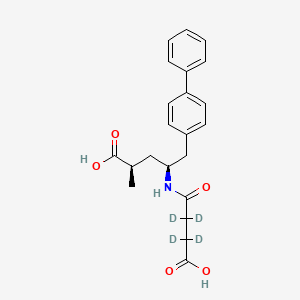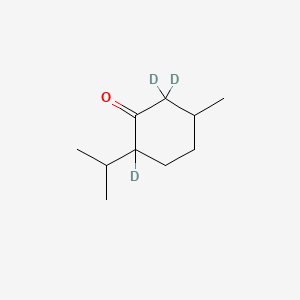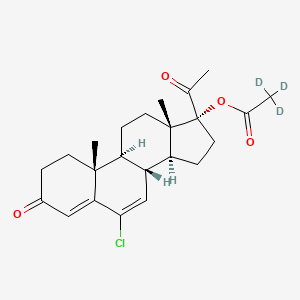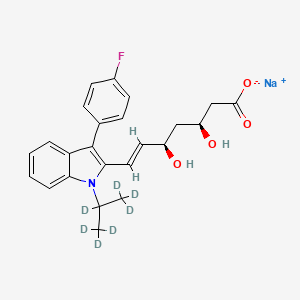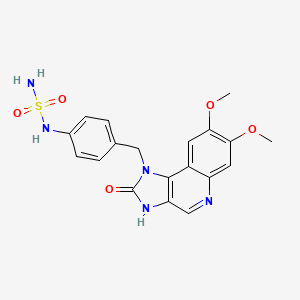![molecular formula C71H105N21O16 B12417215 2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Ácido 2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-bencil-23-carbamoil-6-[3-(diaminometilidenamino)propil]-12-(1H-imidazol-5-ilmetil)-3-(1H-indol-3-ilmetil)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazaciclotricos-15-il]amino]-1-oxohexan-2-il]amino]-2-oxoetil]piperidin-4-il]amino]-2-oxoetil]-7,10-bis(carboximetil)-1,4,7,10-tetrazaciclododec-1-il]acético” es una molécula orgánica altamente compleja. Este compuesto presenta múltiples grupos funcionales, incluyendo amidas, ácidos carboxílicos y anillos de imidazol, lo que lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de una molécula tan compleja generalmente implica múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, reacciones de acoplamiento y procesos de purificación. Las rutas sintéticas comunes pueden incluir:
Reacciones de Acoplamiento de Péptidos: Utilizando reactivos como EDCI o HATU para formar enlaces amida.
Grupos Protectores: Utilizando grupos como Boc o Fmoc para proteger las aminas durante la síntesis.
Purificación: Técnicas como HPLC o cromatografía en columna para aislar el producto deseado.
Métodos de Producción Industrial
La producción industrial de moléculas tan complejas a menudo requiere la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede implicar:
Sintetizadores Automáticos de Péptidos: Para una síntesis eficiente y escalable.
Cribado de Alto Rendimiento: Para identificar las condiciones de reacción óptimas.
Control de Calidad: Utilizando técnicas como RMN y espectrometría de masas para asegurar la integridad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Utilizando reactivos como peróxido de hidrógeno o mCPBA.
Reducción: Empleando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Utilizando nucleófilos o electrófilos para modificar grupos funcionales específicos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: mCPBA, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Acoplamiento: EDCI, HATU.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos que se dirijan. Por ejemplo:
Oxidación: Conversión de alcoholes en cetonas o aldehídos.
Reducción: Transformación de cetonas en alcoholes.
Sustitución: Introducción de nuevos grupos funcionales como haluros o aminas.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como catalizador o ligando en varias reacciones químicas.
Ciencia de Materiales:
Biología
Inhibición Enzimática: Estudiando sus efectos sobre enzimas o vías biológicas específicas.
Interacciones con Proteínas: Investigando su afinidad de unión a diversas proteínas.
Medicina
Desarrollo de Medicamentos: Posible uso como compuesto líder en el desarrollo de nuevos terapéuticos.
Diagnóstico: Aplicaciones en imágenes o análisis de diagnóstico.
Industria
Biotecnología: Uso en la producción de biofármacos u otros compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implicaría su interacción con dianas moleculares específicas, como enzimas o receptores. Esta interacción podría conducir a:
Inhibición o Activación: Modulación de la actividad de la proteína diana.
Transducción de Señales: Afectando las vías de señalización celular.
Expresión Génica: Influyendo en la expresión de genes específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Péptidos: Otros péptidos complejos con grupos funcionales similares.
Macróciclos: Compuestos con estructuras de anillo grandes y múltiples grupos funcionales.
Bioconjugados: Moléculas que combinan funcionalidades biológicas y químicas.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y complejidad estructural, lo que puede conferir propiedades biológicas o químicas únicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C71H105N21O16 |
|---|---|
Peso molecular |
1508.7 g/mol |
Nombre IUPAC |
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C71H105N21O16/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77)/t51-,52-,53-,54+,55-,56-,57-/m0/s1 |
Clave InChI |
BLFJDWUAPZJEQO-CUIRDXICSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


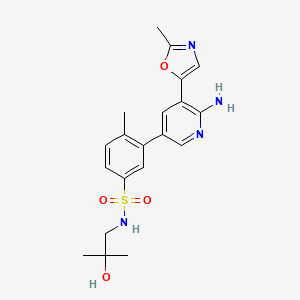
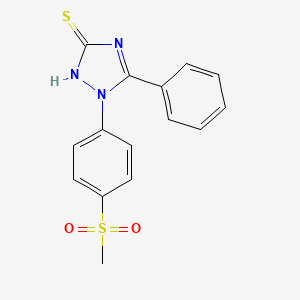
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

